molecular formula C26H22N4O3S2 B2652006 4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-01-4

4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2652006
CAS No.: 392296-01-4
M. Wt: 502.61
InChI Key: OZTBYEVHPXQKEQ-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H22N4O3S2 and its molecular weight is 502.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Complex Formation

One study discusses the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes. The compound was obtained through reactions that formed a new bond between sulfur and nitrogen atoms, creating a five-membered ring. The thiadiazolo benzamide was characterized using various spectroscopic methods, and its complexes with Pd(II) and Ni(II) ions were analyzed, highlighting the compound's potential for forming metal complexes and its structural elucidation through X-ray crystallography (Adhami et al., 2012).

Anticancer Evaluation

Another study focused on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, known for their significant biological properties. This research synthesized a series of compounds and evaluated their in vitro anticancer activity against several human cancer cell lines. The findings indicated promising anticancer activities, with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin. A molecular docking study provided insights into the probable mechanism of action, and ADMET properties were predicted, highlighting the good oral drug-like behavior of these compounds (Tiwari et al., 2017).

Properties

IUPAC Name

4-benzoyl-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-16-8-13-21(17(2)14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-11-9-19(10-12-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBYEVHPXQKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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